molecular formula C14H15N3OS B13373985 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone

1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone

Cat. No.: B13373985
M. Wt: 273.36 g/mol
InChI Key: JSQRPJKZRZFPOO-UHFFFAOYSA-N
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Description

1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone typically involves the reaction of 4-(allylamino)-2-quinazolinethiol with acetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allylamino group can be replaced with other nucleophiles such as halides or alkoxides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to form reactive intermediates can contribute to its cytotoxic effects.

Comparison with Similar Compounds

1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit significant biological activities. This makes it a valuable compound for scientific research and potential drug development.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

1-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylpropan-2-one

InChI

InChI=1S/C14H15N3OS/c1-3-8-15-13-11-6-4-5-7-12(11)16-14(17-13)19-9-10(2)18/h3-7H,1,8-9H2,2H3,(H,15,16,17)

InChI Key

JSQRPJKZRZFPOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC=C

Origin of Product

United States

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